molecular formula C13H25N3O2 B14790649 N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]acetamide

N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]acetamide

Cat. No.: B14790649
M. Wt: 255.36 g/mol
InChI Key: XDUNLRWEOVNKAD-UHFFFAOYSA-N
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Description

N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring substituted with an amino acid derivative and an acetamide group. The presence of these functional groups makes it a versatile molecule for chemical reactions and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Amino Acid Derivative: The amino acid derivative, 2-amino-3-methylbutanoic acid, is introduced to the piperidine ring through amide bond formation. This step often requires coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

    Acetylation: The final step involves the acetylation of the piperidine derivative to form the acetamide group. This can be achieved using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups into their reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activities, receptor binding, and other biological processes.

    Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases, pending further research and clinical trials.

    Industry: The compound can be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces, leading to modulation of their activities. The exact pathways and targets depend on the specific application and require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]propionamide: Similar structure with a propionamide group instead of an acetamide group.

    N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]butyramide: Similar structure with a butyramide group instead of an acetamide group.

    N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]benzamide: Similar structure with a benzamide group instead of an acetamide group.

Uniqueness

N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the acetamide group, in particular, may influence its solubility, stability, and interaction with molecular targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C13H25N3O2

Molecular Weight

255.36 g/mol

IUPAC Name

N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]acetamide

InChI

InChI=1S/C13H25N3O2/c1-9(2)12(14)13(18)16-6-4-5-11(8-16)7-15-10(3)17/h9,11-12H,4-8,14H2,1-3H3,(H,15,17)

InChI Key

XDUNLRWEOVNKAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)CNC(=O)C)N

Origin of Product

United States

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